molecular formula C16H22BrClN2O6 B4073867 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine;oxalic acid

1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine;oxalic acid

Cat. No.: B4073867
M. Wt: 453.7 g/mol
InChI Key: RQLXFOKRJAZTOK-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound features a piperazine ring substituted with a 4-bromo-2-chlorophenoxy group, linked through an ethoxy chain, and is often paired with oxalic acid. Its unique structure lends itself to diverse applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine typically involves multiple steps:

    Formation of the 4-bromo-2-chlorophenoxy intermediate: This step involves the halogenation of phenol to introduce bromine and chlorine atoms at specific positions.

    Ethoxylation: The intermediate is then reacted with ethylene oxide to form the ethoxy chain.

    Piperazine coupling: The ethoxylated intermediate is coupled with piperazine under controlled conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Oxalic acid pairing: The final compound is paired with oxalic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control.

    Purification steps: Including crystallization, filtration, and drying to obtain high-purity product.

    Quality control: Analytical techniques such as HPLC and NMR are used to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine undergoes various chemical reactions, including:

    Substitution reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and reduction: The phenoxy and piperazine moieties can undergo oxidation or reduction under specific conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing agents: Such as lithium aluminum hydride for reduction.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex organic molecules.

Scientific Research Applications

1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A precursor in the synthesis of the target compound.

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

    Phenoxyethanol derivatives: Compounds with similar ethoxy chains and phenoxy groups.

Uniqueness

1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrClN2O2.C2H2O4/c15-12-1-2-14(13(16)11-12)20-10-9-19-8-7-18-5-3-17-4-6-18;3-1(4)2(5)6/h1-2,11,17H,3-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLXFOKRJAZTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine;oxalic acid
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1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine;oxalic acid
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1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine;oxalic acid
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1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine;oxalic acid
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1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine;oxalic acid
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1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine;oxalic acid

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